Quinoline-4-carbaldehyde

Agrochemical discovery Stored product protection Natural product insecticide

Avoid invalid SAR conclusions from isomer substitution. Quinoline-4-carbaldehyde offers quantifiably distinct reactivity validated for enzyme inhibition and catalysis. - 41% higher insecticidal potency (LD₅₀=0.065 mg/cm²) than the 3-isomer against rice weevil. - 7.5-fold superior ADH inhibition (IC₅₀=0.04 mg/mL) versus the 3-isomer for liver disease targets. - Forms Rh catalysts with 55-73% higher TOF (1551-1735 h⁻¹) than the Monsanto benchmark.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 4363-93-3
Cat. No. B127539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-4-carbaldehyde
CAS4363-93-3
SynonymsCinchoninaldehyde;  4-Formylquinoline;  4-Quinolinyl aldehyde;  NSC 1213;  Quinoline-4-carbaldehyde
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C=O
InChIInChI=1S/C10H7NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7H
InChIKeyMGCGJBXTNWUHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-4-carbaldehyde Isomer Differentiation


Quinoline-4-carbaldehyde (CAS 4363-93-3, C₁₀H₇NO, MW 157.17 g/mol), also known as 4-quinolinecarboxaldehyde or cinchoninaldehyde, is a heteroaromatic aldehyde consisting of a quinoline core with a formyl group substituted at the 4-position [1]. This compound exists as a yellow to orange-red crystalline solid with a melting point of 45–52°C and a boiling point of 131–133°C at 5 mmHg . It is slightly soluble in water but readily soluble in organic solvents including ethanol, chloroform, and benzene . Commercially available at ≥97% purity, quinoline-4-carbaldehyde serves as a versatile electrophilic building block for condensation, reduction, and nucleophilic addition reactions [2].

Positional isomer research tool for quinoline-4-carbaldehyde-specific studies
Electrophilic aldehyde condensation handle at 4-position for synthesis and derivatization
Supports isomer-differentiated enzyme inhibition, insecticidal, and catalytic activity research

Quinoline-4-carbaldehyde: Isomer Substitution Risks


Quinoline-2-carbaldehyde, quinoline-3-carbaldehyde, and quinoline-4-carbaldehyde are positional isomers that differ only in the ring attachment site of the formyl group, yet this structural variation profoundly alters their reactivity profiles, biological potency, and coordination chemistry . DFT calculations have demonstrated that 2- and 4-quinolinecarbaldehydes generate substantially more reactive electrophilic dications under superelectrophilic activation conditions compared to the 3-isomer [1]. In catalytic applications, rhodium(I) carbonyl complexes derived from these three isomers exhibit markedly different oxidative addition kinetics [2]. Most critically for procurement decisions in biological screening contexts, the inhibitory potency against specific enzyme targets varies by an order of magnitude across isomers [3]. Therefore, substituting quinoline-4-carbaldehyde with its 2- or 3-positional analogs without quantitative validation will yield non-comparable experimental outcomes and potentially invalid structure-activity relationship conclusions.

Electrophilic reactivity
4-isomer: high electrophilicity tier (with 2-isomer)
3-isomer: lower electrophilicity; may not generate comparable reactive intermediates
Enzyme inhibition
4-isomer: significantly more potent enzyme inhibitor
3-isomer: inhibitory activity can differ by >10-fold; not interchangeable in SAR studies
Catalytic behavior
4-isomer Rh complex: effective carbonylation catalyst (TOF comparable to 2-isomer)
2-isomer: oxidative addition at lower temperature; isomer choice may affect process conditions

Quinoline-4-carbaldehyde vs. Isomers: Evidence


Insecticidal Contact Toxicity Comparison

In a contact toxicity assay against Sitophilus oryzae (rice weevil) adults, quinoline-4-carbaldehyde demonstrated an LD₅₀ of 0.065 mg/cm², representing approximately 41% higher potency (lower dose requirement) compared to quinoline-3-carbaldehyde (LD₅₀ = 0.092 mg/cm²) [1]. This positional isomer effect is consistent across both contact and fumigant methods, with fumigant toxicity LD₅₀ values of 0.084 mg/cm² for 4-carbaldehyde versus 0.173 mg/cm² for the 3-carbaldehyde isomer—a greater than two-fold potency advantage [1].

Insecticidal LD₅₀
Head-to-head
0.065 vs 0.092 mg/cm²
Supports isomer-differentiated insecticidal screening
Contact assay (Sitophilus oryzae); data from Ruta chalepensis isolates
Agrochemical discovery Stored product protection Natural product insecticide

Alcohol Dehydrogenase Inhibition Comparison

In a head-to-head enzyme inhibition study, quinoline-4-carbaldehyde exhibited an IC₅₀ of 0.04 mg/mL against alcohol dehydrogenase, which is 7.5-fold more potent than quinoline-3-carbaldehyde (IC₅₀ = 0.3 mg/mL) [1]. The inhibitory activity of quinoline-4-carbaldehyde also substantially exceeded that of quinoline (IC₅₀ = 0.8 mg/mL) and the carboxylic acid derivatives (both IC₅₀ > 1 mg/mL) [1]. This quantitative comparison establishes the 4-formyl substitution pattern as the optimal configuration for alcohol dehydrogenase inhibition within the quinoline aldehyde series.

ADH Inhibition IC₅₀
Head-to-head
0.04 mg/mL (4-isomer) vs 0.3 mg/mL (3-isomer)
Supports isomer-specific enzyme inhibitor screening
Alcohol dehydrogenase assay context
Enzyme inhibition Alcohol dehydrogenase Alcoholic liver disease

Methanol Carbonylation: Rh Complex Performance

Rhodium(I) carbonyl complexes prepared with quinoline-4-carbaldehyde ligand exhibited catalytic turnover frequencies (TOF) of 1551–1735 h⁻¹ for methanol carbonylation to acetic acid and methyl acetate, representing a 55–73% improvement over the benchmark Monsanto catalyst [Rh(CO)₂I₂]⁻ (TOF = 1000 h⁻¹) [1]. All three positional isomers (2-, 3-, and 4-carbaldehyde) yielded complexes with comparable catalytic activities in this TOF range; however, the 2-isomer complex (1b) uniquely demonstrated facile oxidative addition with CH₃I, C₂H₅I, and I₂ at room temperature (25°C), whereas the 4-isomer complex (1d) and 3-isomer complex (1c) required elevated temperatures (~40°C) to achieve significant reactivity [1].

Catalytic TOF
Cross-study
1551–1735 h⁻¹ (4-isomer) vs 1000 h⁻¹ (Monsanto)
Supports ligand evaluation for carbonylation
Oxidative addition temperature differs across isomers
Organometallic catalysis Carbonylation Rhodium complexes

Superelectrophilic Reactivity DFT Prediction

Density functional theory (DFT) calculations of N,O-diprotonated dicationic species derived from quinoline carbaldehyde isomers predicted that the most reactive electrophilic dications are generated from 2- and 4-quinolinecarbaldehydes compared to other positional isomers [1]. Experimental validation via ¹H, ¹³C, and ¹⁵N NMR spectroscopy in Brønsted acids (CF₃SO₃H, H₂SO₄) confirmed the formation of N-protonated O-protosolvated species [1]. While this evidence establishes the 4-isomer as belonging to the higher electrophilicity tier alongside the 2-isomer, no direct quantitative reactivity metric (e.g., reaction rate constant) comparing 4- versus 2- or 3-isomers is reported in this study.

Electrophilic tier
Class-level
High tier (with 2-isomer)
DFT prediction supports reactivity trend
No quantitative rate data; qualitative tier only
Computational chemistry Electrophilic activation Friedel-Crafts reactions

Quinoline-4-carbaldehyde Procurement Scenarios


Agrochemical Discovery for Stored-Product Pests

For research groups screening quinoline-based scaffolds for insecticidal activity against coleopteran pests, quinoline-4-carbaldehyde is the preferred procurement choice among positional isomers. Direct comparative contact toxicity data establish its 41% higher potency (LD₅₀ = 0.065 mg/cm²) relative to quinoline-3-carbaldehyde (LD₅₀ = 0.092 mg/cm²) against rice weevil [1]. This potency advantage enables more efficient SAR exploration with reduced compound consumption and improves the probability of identifying viable lead candidates.

Alcohol Dehydrogenase Inhibitor Discovery

In drug discovery efforts focused on alcohol dehydrogenase as a therapeutic target for alcoholic liver disease, quinoline-4-carbaldehyde provides a validated starting point with demonstrated 7.5-fold superior inhibitory potency (IC₅₀ = 0.04 mg/mL) compared to the 3-positional isomer (IC₅₀ = 0.3 mg/mL) [1]. The 20-fold potency advantage over unsubstituted quinoline (IC₅₀ = 0.8 mg/mL) confirms that both the quinoline core and the 4-formyl substitution pattern are essential for activity, making this specific isomer the rational procurement choice for follow-up derivatization campaigns [1].

Rhodium-Catalyzed Methanol Carbonylation

For laboratories synthesizing organometallic complexes for catalytic carbonylation, quinoline-4-carbaldehyde serves as a ligand that, when complexed with rhodium, yields a catalyst with 55–73% higher TOF (1551–1735 h⁻¹) than the industrial Monsanto benchmark (TOF = 1000 h⁻¹) [1]. Researchers requiring low-temperature oxidative addition reactivity should note that the 2-isomer complex reacts at room temperature (25°C), whereas the 4-isomer complex requires approximately 40°C [1]. This differential behavior informs isomer selection based on specific process temperature constraints.

Lepidylamine Synthesis via Condensation

Quinoline-4-carbaldehyde has established utility in the synthesis of lepidylamines, a class of compounds with antimicrobial activity against human intestinal bacteria such as Clostridium perfringens [1]. The aldehyde group at the 4-position provides a reactive handle for condensation with amines to generate the lepidylamine scaffold . This application is supported by multiple vendor technical documents and represents a validated synthetic pathway with documented biological endpoint activity .

Application
Selection Property
Validation Focus
Insecticidal screening for stored-product pests
Isomer-specific contact toxicity context
LD₅₀ endpoint and species-specific review
Alcohol dehydrogenase pathway research
Isomer-specific inhibitory activity
IC₅₀ and ADH isoform context
Rh-catalyzed carbonylation process research
Catalytic turnover frequency context
Temperature-dependent oxidative addition review
Antimicrobial scaffold synthesis (lepidylamines)
Aldehyde condensation reactivity
Antimicrobial screening endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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